2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: . This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, which is further substituted with an amino group, a benzyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction , which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Chemical Reactions Analysis
Types of Reactions
2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines and halides can be used in substitution reactions, often requiring a base to deprotonate the pyrimidine ring.
Major Products Formed
Oxidation: : Benzaldehyde, benzoic acid.
Reduction: : Primary amine, secondary amine.
Substitution: : N-substituted pyrimidines.
Scientific Research Applications
2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: has shown promise in various scientific research applications:
Medicinal Chemistry: : The compound has been studied for its potential anti-inflammatory, antiviral, and anticancer properties.
Biology: : It can be used as a tool compound in biochemical assays to study enzyme inhibition and protein interactions.
Industry: : The compound's derivatives can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: is unique due to its specific substitution pattern on the triazolopyrimidine core. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: : A related compound without the benzyl and methyl groups.
2-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: : A compound with a similar structure but lacking the benzyl group.
Properties
IUPAC Name |
2-amino-6-benzyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-8-10(7-9-5-3-2-4-6-9)11(19)18-13(15-8)16-12(14)17-18/h2-6H,7H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNVASRDFGQQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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